12-Bromo-1-dodecanol

説明

Contextualization within Bromoalcohol Chemistry

Bromoalcohols, or halohydrins containing bromine, are a class of compounds characterized by the presence of both a hydroxyl and a bromine functional group. 12-Bromo-1-dodecanol is a prominent example of an ω-bromoalcohol, where the bromine atom is located at the terminal position of the alkyl chain, distal to the alcohol group. tcichemicals.com This specific arrangement minimizes the inductive effects of the electron-withdrawing bromine atom on the hydroxyl group, allowing each functional group to exhibit its characteristic reactivity largely independently.

The synthesis of this compound is often achieved through the selective monobromination of 1,12-dodecanediol (B52552). sciencemadness.orgchemicalbook.com A common laboratory method involves reacting 1,12-dodecanediol with hydrobromic acid (HBr). chemicalbook.com This reaction must be carefully controlled to prevent the formation of the dibrominated byproduct, 1,12-dibromododecane. sciencemadness.org

Significance in Contemporary Organic Synthesis and Materials Science Research

The distinct reactivity of its two functional groups makes this compound a valuable tool for synthetic chemists. The hydroxyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid, while the bromide is an excellent leaving group for nucleophilic substitution reactions. prepchem.com This orthogonality allows for sequential and controlled modifications of the molecule.

In organic synthesis , this compound serves as a precursor for a variety of long-chain compounds. smolecule.com For instance:

It can be used to synthesize long-chain ethers and esters, which have applications as surfactants and lubricants. smolecule.com

The bromide can be displaced by a wide range of nucleophiles to introduce new functionalities.

It is a starting material for producing other bifunctional compounds, such as 12-aminododecanol or 12-mercaptododecanol.

In materials science , the amphiphilic nature of this compound, possessing a hydrophilic alcohol head and a hydrophobic bromoalkane tail, is of particular interest. ontosight.aismolecule.com This property allows it to function as a surfactant and enables its use in the formation of self-assembled monolayers and Langmuir-Blodgett films. ontosight.ai Furthermore, it can be a precursor for creating specialized polymers and liquid crystals. smolecule.com

Overview of Research Trajectories and Interdisciplinary Applications

Research involving this compound extends beyond traditional chemistry into various interdisciplinary fields. Its ability to act as a linker molecule, connecting different chemical entities, has made it relevant in biochemistry and medicinal chemistry. For example, it has been investigated for its potential to inhibit the growth of the parasite Leishmania. biosynth.com The proposed mechanism involves the molecule binding to the parasite's surface and interfering with the production of essential fatty acids. biosynth.com

The compound is also used in the synthesis of more complex molecules with specific biological activities. ontosight.ai For example, it can be incorporated into larger structures to create probes for studying biological systems or as a component in the synthesis of potential therapeutic agents. The study of bromoalkyl glycosides, synthesized through reactions like the Fischer glycosylation with bromoalcohols, is another active area of research. researchgate.net

Furthermore, its derivatives are explored in the development of novel materials. For instance, long-chain alcohols and their derivatives are studied for their effects on the nucleation of ice and for their barocaloric properties, which are relevant for developing new cooling technologies. researchgate.netresearchgate.net The versatility of this compound ensures its continued use in both fundamental and applied scientific research, from the synthesis of complex natural products to the design of advanced materials.

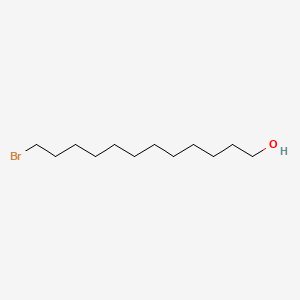

Structure

2D Structure

3D Structure

特性

IUPAC Name |

12-bromododecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25BrO/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h14H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASIDMJNTHJYVQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCBr)CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049273 | |

| Record name | 12-Bromo-1-dodecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3344-77-2 | |

| Record name | 12-Bromo-1-dodecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3344-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12-Bromo-1-dodecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003344772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-Bromo-1-dodecanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02619 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 12-Bromo-1-dodecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 12-BROMO-1-DODECANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7CYF0086V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 12 Bromo 1 Dodecanol

Regioselective Monobromination of Dodecanediols

The primary challenge in synthesizing 12-bromo-1-dodecanol from 1,12-dodecanediol (B52552) is achieving regioselectivity. Since the diol possesses two identical primary hydroxyl groups, statistical probability suggests that a mixture of the desired monobrominated product, the dibrominated byproduct (1,12-dibromododecane), and unreacted starting material would be formed. researchgate.net Advanced methodologies focus on overcoming this statistical limitation to favor the formation of the mono-substituted product.

Bromination Protocols Utilizing Hydrobromic Acid Systems

A prevalent method for the monobromination of α,ω-diols involves the use of concentrated hydrobromic acid (HBr). researchgate.net The reaction mechanism proceeds via protonation of one hydroxyl group, forming a good leaving group (water), which is subsequently displaced by a bromide ion in an SN2 reaction. Fine-tuning reaction parameters is critical to maximizing the yield of the desired ω-bromoalkanol.

The choice of solvent is a critical parameter in the selective monobromination of diols using aqueous HBr. The reaction is typically conducted in a biphasic system, where the diol and the resulting bromoalkanol reside in an organic solvent, while the HBr is in the aqueous phase. Solvents such as toluene (B28343) and cyclohexane (B81311) are commonly employed. researchgate.netacs.org

Research indicates that using toluene as the solvent can lead to high yields of the monobrominated product, often between 81-95%, while minimizing the formation of the dibrominated byproduct. researchgate.net In one specific protocol, reacting 1,12-dodecanediol with a large excess of 48% aqueous HBr in refluxing cyclohexane for 18 hours yielded this compound in 77% yield after purification. acs.org Another method utilizing toluene as the solvent with 48% HBr at reflux for 36-48 hours also successfully produced the target compound. chemicalbook.com The efficiency of these solvents is partly attributed to their ability to form azeotropes with water, although complete removal of the water formed during the reaction can sometimes increase the formation of the dibromide. researchgate.net In contrast, solvents like isooctane (B107328) have been shown to be less efficient, resulting in higher quantities of the dibromide. researchgate.net

| Solvent | HBr (equivalents) | Reaction Time (h) | Temperature | Yield of this compound (%) | Reference |

|---|---|---|---|---|---|

| Cyclohexane | 23.6 | 18 | Reflux | 77 | acs.org |

| Toluene | ~2.3 | 48 | Reflux | Not specified, but successful | chemicalbook.com |

| Toluene | 12 | 5 | Reflux | Not specified, but successful | sciencemadness.org |

To enhance the reaction rate and efficiency of the biphasic HBr bromination, phase-transfer catalysts (PTCs) can be employed. researchgate.net A PTC is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs. wikipedia.org In this context, the PTC, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide, transports the bromide anion from the aqueous phase to the organic phase. researchgate.netwikipedia.org This increases the concentration of the nucleophile in the vicinity of the diol, accelerating the substitution reaction. The use of a PTC has been reported to support the bromination process, leading to a 64% yield of 10-bromo-1-decanol with 80% conversion of the starting diol, demonstrating the viability of this approach for long-chain diols. researchgate.net

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields and selectivity. researchgate.netekb.eg In the monobromination of diols, microwave irradiation can significantly reduce the lengthy reaction times associated with conventional heating. researchgate.net A study reported the synthesis of several ω-bromoalkanols, including this compound, from the corresponding diols and aqueous HBr in toluene under microwave irradiation. This method yielded the products in 40.9%–78.7% yields with high selectivities of 90.5%–96.6% for the monobrominated species. researchgate.net The rapid and uniform heating provided by microwaves enhances the reaction efficiency, making it an attractive alternative to traditional reflux methods. researchgate.netdntb.gov.ua

| Compound | Yield (%) | Selectivity (%) | Reference |

|---|---|---|---|

| 8-Bromo-1-octanol | 40.9 - 78.7 (range for various diols) | 90.5 - 96.6 (range for various diols) | researchgate.net |

| 10-Bromo-1-decanol | 53.5 | 95.2 | researchgate.net |

| This compound | 40.9 - 78.7 (range for various diols) | 90.5 - 96.6 (range for various diols) | researchgate.net |

Catalytic Approaches (e.g., Phase Transfer Catalysis)

Alternative Bromination Reagents (e.g., Phosphorus Tribromide)

Phosphorus tribromide (PBr₃) serves as an effective alternative for converting primary and secondary alcohols into alkyl bromides. vaia.combyjus.com This method often proceeds under milder conditions than those required for HBr and is particularly advantageous as it minimizes the risk of carbocation rearrangements that can occur with HBr reactions. vaia.comscribd.com The reaction mechanism involves the activation of the alcohol's hydroxyl group by the electrophilic phosphorus atom, forming a phosphorus ester intermediate with a good leaving group. byjus.comscribd.com This is followed by an SN2 attack by a bromide ion. byjus.comyoutube.com The SN2 pathway ensures that the reaction works well for primary alcohols like 1,12-dodecanediol but is not suitable for sterically hindered tertiary alcohols. byjus.comyoutube.com By controlling the stoichiometry of PBr₃, it is possible to favor monobromination. For instance, the conversion of 12-methoxy-1-dodecanol to 1-bromo-12-methoxydodecane was achieved using PBr₃ in ether, demonstrating its utility on a similar long-chain functionalized alcohol. oup.com

Functional Group Protection Strategies for Selective Reactivity

In multi-step syntheses, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. weebly.com For a bifunctional compound like this compound, the hydroxyl group can be protected to allow for selective chemistry at the carbon bearing the bromine atom.

Common protecting groups for alcohols include silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS), and tetrahydropyranyl (THP) ethers. masterorganicchemistry.comchemistrysteps.com These groups are typically installed under mild conditions and can be removed selectively when needed. masterorganicchemistry.com

A practical application of this strategy is seen in a synthetic route where this compound was treated with tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole (B134444) in dichloromethane (B109758). acs.org This reaction selectively converts the alcohol function into a TBDMS ether. The resulting protected compound, 12-bromo-1-tert-butyldimethylsilyloxydodecane, is stable to a wide range of reaction conditions, allowing for subsequent chemical transformations at the bromide-bearing end of the molecule without affecting the hydroxyl group. acs.org The silyl ether can be easily removed later using a fluoride (B91410) source, such as tetrabutylammonium fluoride (TBAF), to regenerate the alcohol. acs.org

Hydroxyl Group Protection (e.g., Tetrahydropyranyl Ethers, tert-Butyldimethylsilyl (TBDMS) Ethers)

In multi-step syntheses involving this compound, the reactivity of the hydroxyl group can interfere with reactions targeting the bromo functionality. To circumvent this, the hydroxyl group is temporarily "protected" by converting it into a less reactive functional group. This protecting group must be stable under the specific reaction conditions and easily removable to regenerate the original hydroxyl group. Two commonly employed protecting groups are tetrahydropyranyl (THP) ethers and tert-butyldimethylsilyl (TBDMS) ethers. organic-chemistry.orgorganic-chemistry.org

Tetrahydropyranyl (THP) Ethers:

The protection of the hydroxyl group of this compound as a tetrahydropyranyl (THP) ether is a widely used strategy. organic-chemistry.org This method involves the reaction of this compound with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis. nih.govtotal-synthesis.com The resulting THP ether is stable to a variety of reaction conditions, including those involving organometallic reagents, hydrides, and strongly basic media. organic-chemistry.orgresearchgate.net

A typical procedure involves stirring this compound with DHP in the presence of a catalytic amount of an acid, such as p-toluenesulfonic acid (PTSA) or pyridinium (B92312) p-toluenesulfonate (PPTS), in a suitable solvent like chloroform (B151607) or dichloromethane at room temperature. nih.govznaturforsch.com The reaction progress is monitored, and upon completion, the protected compound, 12-bromo-1-[(tetrahydropyran-2-yl)oxy]dodecane, is isolated and purified. nih.gov A notable advantage of this method is the high yield often achieved. For instance, one study reported a 78% yield for this protection step. nih.gov However, a drawback of using the THP group is the introduction of a new stereocenter, which can lead to the formation of diastereomeric mixtures if the alcohol is already chiral. organic-chemistry.org

The deprotection of the THP ether to regenerate the alcohol is typically achieved under acidic conditions. total-synthesis.com

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Yield |

| This compound | 3,4-dihydro-2H-pyran | p-toluenesulfonic acid (PTSA) | Chloroform | 12-bromo-1-[(tetrahydropyran-2-yl)oxy]dodecane | 78% nih.gov |

| This compound | 3,4-dihydro-2H-pyran | Pyridinium p-toluenesulfonate (PPTS) | Dichloromethane | 12-bromo-1-[(tetrahydropyran-2-yl)oxy]dodecane | 95% acs.org |

tert-Butyldimethylsilyl (TBDMS) Ethers:

Another prevalent method for protecting the hydroxyl group of this compound is the formation of a tert-butyldimethylsilyl (TBDMS or TBS) ether. organic-chemistry.orguwindsor.ca TBDMS ethers offer greater stability compared to trimethylsilyl (TMS) ethers and are robust under many conditions, although they can be cleaved by acidic conditions or fluoride ion sources. organic-chemistry.org

The silylation is commonly carried out by reacting this compound with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base, such as imidazole, in a solvent like dimethylformamide (DMF). organic-chemistry.org The reaction proceeds to form the TBDMS-protected alcohol. In a specific synthetic route, the hydroxyl group of (R)-9, a precursor to a ceramide pheromone, was protected as a TBDMS ether to facilitate subsequent reactions. tandfonline.com

Deprotection of TBDMS ethers is often achieved using fluoride ion sources like tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (B95107) (THF). organic-chemistry.org Alternatively, catalytic amounts of acetyl chloride in dry methanol (B129727) have been shown to effectively cleave TBDMS ethers, providing the corresponding alcohol in high yields. thieme-connect.com For example, the deprotection of tert-butyldimethylsilyl ether of 1-dodecanol (B7769020) using this method yielded the alcohol smoothly. thieme-connect.com

| Reactant 1 | Reagent | Base/Catalyst | Solvent | Product |

| This compound | tert-Butyldimethylsilyl chloride | Imidazole | Dimethylformamide | 12-bromo-1-(tert-butyldimethylsilyloxy)dodecane |

| (R)-9 (hydroxy compound) | tert-Butyldimethylsilyl ether | Not specified | Not specified | (R)-11 (TBDMS protected) tandfonline.com |

Purification and Isolation Techniques for Research Applications (e.g., Column Chromatography)

Following synthesis or a protection/deprotection step, the desired this compound or its protected derivative often exists in a mixture with unreacted starting materials, byproducts, and reagents. For research applications requiring high-purity compounds, purification is a crucial step. Column chromatography is a widely employed and effective technique for the isolation of this compound and its derivatives. prepchem.comchemicalbook.comsciencemadness.org

Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica (B1680970) gel) and their solubility in a mobile phase (the eluent). By carefully selecting the eluent system, compounds with different polarities can be effectively separated.

In the synthesis of this compound from 1,12-dodecanediol, column chromatography is used to purify the final product from the starting diol and the dibrominated byproduct. chemicalbook.comsciencemadness.org A common eluent system for this separation is a mixture of hexane (B92381) and ether, with a typical ratio of 7:3. chemicalbook.com

Similarly, after the protection of this compound as a THP ether, the crude product is purified using silica gel column chromatography. nih.gov In one documented procedure, a hexane/ether mixture in a 9:1 ratio was used as the eluent to obtain the pure protected product. nih.gov Column chromatography is also utilized in subsequent steps of a synthetic sequence. For instance, after a coupling reaction involving the THP-protected this compound, the resulting product was purified by column chromatography with a hexane/ether (9:1) eluent. nih.gov

The progress of the separation is often monitored by thin-layer chromatography (TLC), which helps in identifying the fractions containing the desired compound. chemicalbook.com

| Compound Purified | Stationary Phase | Eluent System | Reference |

| This compound | Silica Gel | Hexane/Ether (7:3) | chemicalbook.com |

| 12-bromo-1-[(tetrahydropyran-2-yl)oxy]dodecane | Silica Gel | Hexane/Ether (9:1) | nih.gov |

| Product of coupling reaction with THP-protected this compound | Silica Gel | Hexane/Ether (9:1) | nih.gov |

| 12-bromo-1-dodecanal (from oxidation of this compound) | Silica Gel | n-hexane-ethyl acetate (B1210297) (20:1) | prepchem.com |

Chemical Transformations and Reaction Mechanisms of 12 Bromo 1 Dodecanol

Nucleophilic Substitution Reactions at the Bromine Centersmolecule.com

The bromine atom on 12-bromo-1-dodecanol is susceptible to nucleophilic substitution, a fundamental reaction class in organic chemistry. smolecule.com In these reactions, a nucleophile—an electron-rich species—replaces the bromine atom, which departs as a bromide ion. This process allows for the introduction of various functional groups onto the dodecanol (B89629) backbone.

Long-chain esters can be synthesized from this compound by reacting it with carboxylic acids. smolecule.com This transformation is a classic example of nucleophilic substitution, where the carboxylate anion acts as the nucleophile. The reaction is typically carried out in the presence of a base, which deprotonates the carboxylic acid to form the more nucleophilic carboxylate.

In one documented synthesis, 2-(4-hydroxyphenyl)benzoxazole-5-carboxylic acid was alkylated with 1,12-dibromododecane, a related compound, in the presence of aqueous sodium hydroxide (B78521) to form a dicarboxylic acid. uni-hamburg.de This illustrates the principle of using a bromoalkane to form an ester linkage. A similar principle applies to this compound, where the bromine is replaced by the carboxylate group.

Table 1: Illustrative Reaction Conditions for Esterification

| Reactants | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| 2-(4-hydroxyphenyl)benzoxazole-5-carboxylic acid, 1,12-dibromododecane | NaOH, H₂O, DMSO, 80-120°C | Dicarboxylic acid ester | uni-hamburg.de |

The synthesis of long-chain ethers from this compound can be achieved through alcoholysis, often under basic conditions in a Williamson-like ether synthesis. smolecule.com In this reaction, an alkoxide, generated by deprotonating an alcohol with a strong base, serves as the nucleophile that displaces the bromide ion.

For instance, the reaction of this compound with the sodium salt of an alcohol would yield a long-chain ether. Research has also shown that this compound can react with 4,4′-dimercaptobiphenyl in the presence of sodium ethoxide to form a diol containing thioether linkages. uni-hamburg.de Another study demonstrated the etherification of glycerol (B35011) with 1-dodecanol (B7769020), where 1-bromododecane (B92323) was identified as a key intermediate, leading to the formation of monododecyl glyceryl ethers. researchgate.netresearchgate.net

Table 2: Examples of Ether Synthesis Conditions

| Reactants | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| This compound, 4,4′-dimercaptobiphenyl | Sodium, dry ethanol, reflux | Diol with thioether linkages | uni-hamburg.de |

Amination of this compound provides a route to long-chain alkyl amines. This involves a nucleophilic substitution reaction where an amine or ammonia (B1221849) acts as the nucleophile. Direct reaction with ammonia or a primary amine can lead to a mixture of primary, secondary, and tertiary amines, as the initially formed amine can further react with the bromoalkane. libretexts.org

More controlled methods for synthesizing primary amines involve the use of reagents like sodium azide (B81097) followed by reduction, or the Gabriel synthesis which utilizes potassium phthalimide. libretexts.org For the synthesis of secondary or tertiary amines, reductive amination of an aldehyde or ketone with an amine is a common strategy. libretexts.orguni-bayreuth.de While direct amination of this compound is feasible, these alternative methods offer greater control over the final product distribution.

Synthesis of Long-Chain Ethers via Alcoholysis

Elimination Reactions for Terminal Alkene Generation (e.g., Dehydrohalogenation)smolecule.com

This compound can undergo elimination reactions to form a terminal alkene, specifically 11-dodecen-1-ol. smolecule.com This reaction, known as dehydrohalogenation, involves the removal of a hydrogen atom and the bromine atom from adjacent carbons. youtube.comlibretexts.org The reaction is typically promoted by a strong, non-nucleophilic base, such as potassium tert-butoxide, to favor elimination over substitution. youtube.com The base abstracts a proton from the carbon adjacent to the one bearing the bromine, leading to the formation of a double bond and the expulsion of the bromide ion.

The choice of base is crucial in determining the major product. While stronger, less hindered bases might also lead to some substitution products, bulky bases preferentially yield the Hoffman product, which in this case is the terminal alkene. youtube.com

Carbon-Carbon Bond Forming Reactions

The functional groups of this compound can be manipulated to participate in carbon-carbon bond-forming reactions, significantly extending the carbon skeleton.

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. masterorganicchemistry.comwikipedia.org While this compound itself does not directly participate as the carbonyl component, it can be easily converted into the necessary precursor. The primary alcohol group of this compound can be oxidized to an aldehyde, 12-bromo-1-dodecanal, using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC). prepchem.com

This resulting aldehyde can then be subjected to a Wittig reaction. prepchem.com In this two-step process, a phosphonium (B103445) ylide (Wittig reagent) reacts with the aldehyde. masterorganicchemistry.commdpi.com The reaction proceeds through a betaine (B1666868) intermediate or a [2+2] cycloaddition to form an oxaphosphetane, which then decomposes to the desired alkene and a phosphine (B1218219) oxide byproduct. masterorganicchemistry.com For example, 12-bromo-1-dodecanal has been reacted with (carbomethoxymethylene)triphenylphosphorane to yield the methyl ester of 14-bromo-2-tetradecenoic acid. prepchem.com This strategy effectively allows for the extension of the carbon chain and the introduction of a double bond at a specific position.

Table 3: Oxidation and Wittig Reaction of this compound Derivative

| Starting Material | Reagents/Conditions | Intermediate/Product | Reference |

|---|---|---|---|

| This compound | Pyridinium chlorochromate, Celite, methylene (B1212753) chloride | 12-bromo-1-dodecanal | prepchem.com |

Acetylide Coupling Reactions in Total Synthesis

Acetylide coupling reactions are powerful carbon-carbon bond-forming methods that are extensively used in the synthesis of natural products and other complex organic molecules. This compound serves as a valuable C12 synthon in these reactions, typically after protection of its hydroxyl group to prevent interference with the organometallic reagents used.

One notable application is in the first total synthesis of (Z)-17-methyl-13-octadecenoic acid, a marine fatty acid. nih.govnih.gov In this multi-step synthesis, commercially available this compound is the starting material. nih.gov The synthesis strategy first involves the protection of the alcohol functionality. nih.gov The protected bromoalkane then undergoes an acetylide coupling reaction with (trimethylsilyl)acetylene. nih.govresearchgate.net This key step, which forms the C12-C13 bond of the target structure, proceeds in high yield. nih.gov Following this, a sequence of deprotection, a second acetylide coupling, another deprotection, stereoselective hydrogenation, and final oxidation completes the synthesis. nih.gov

The initial steps involving this compound are detailed below:

Protection: The hydroxyl group of this compound is protected using 3,4-dihydro-2H-pyran (DHP) to form 12-bromo-1-[(tetrahydropyran-2-yl)oxy]dodecane. nih.gov

First Acetylide Coupling: The resulting compound is coupled with (trimethylsilyl)acetylene using n-butyllithium (n-BuLi) in a mixture of tetrahydrofuran (B95107) (THF) and hexamethylphosphoramide (B148902) (HMPA) at low temperatures. nih.gov This reaction yields the trimethylsilylacetylenic derivative in 95% yield. nih.gov

Another significant use of this compound is in the stereoselective synthesis of (13Z)-13-Octadecenyl acetate (B1210297). vulcanchem.com This compound is a component of the sex pheromone blend for the rice leaf folder moth, a major agricultural pest. vulcanchem.com The synthesis involves reacting this compound with acetylene (B1199291) gas to generate the key intermediate, 13-tetradecyn-1-ol. vulcanchem.com This intermediate is then subjected to further reactions, including alkyne addition, dehydration, cis-hydrogenation with a Lindlar catalyst, and finally acetylation to produce the target pheromone. vulcanchem.com

Table 1: Acetylide Coupling Reactions with this compound Derivatives

| Target Molecule | This compound Derivative | Coupling Partner | Key Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| (Z)-17-methyl-13-octadecenoic acid | 12-bromo-1-[(tetrahydropyran-2-yl)oxy]dodecane | (trimethylsilyl)acetylene | n-BuLi, THF-HMPA, -78°C | Trimethylsilylacetylenic derivative | 95% | nih.gov |

| (13Z)-13-Octadecenyl acetate | This compound | Acetylene | Not specified | 13-tetradecyn-1-ol (intermediate) | Not specified | vulcanchem.com |

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms for transformations involving this compound is crucial for optimizing reaction conditions and predicting outcomes. The key transformations highlighted above, acetylide couplings, generally proceed via mechanisms such as the Sonogashira coupling.

The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.org While the examples above use an alkyl halide, the fundamental steps of the catalytic cycle are analogous. The widely accepted mechanism involves a palladium cycle and a copper cycle:

Palladium Cycle:

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (e.g., the protected this compound) to form a Pd(II) complex. nih.gov

Transmetalation: The alkyne substrate is transferred from the copper acetylide (formed in the copper cycle) to the Pd(II) complex, displacing the halide.

Reductive Elimination: The two organic ligands on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

Copper Cycle:

The terminal alkyne reacts with the copper(I) salt, often in the presence of an amine base, to form a copper(I) acetylide intermediate. libretexts.org This species is more nucleophilic than the original alkyne, facilitating the subsequent transmetalation step to the palladium center.

A critical mechanistic consideration when using this compound is its bifunctionality. The presence of both a hydroxyl group and an alkyl bromide on the same molecule dictates the viable reaction pathways. For instance, the preparation of a Grignard reagent from this compound is not feasible without prior modification. libretexts.org The Grignard reagent, being a strong base, would be immediately quenched by the acidic proton of the hydroxyl group within the same molecule. libretexts.orgyoutube.com This intramolecular acid-base reaction would prevent the formation of the desired organometallic species. Therefore, mechanistic investigations underscore the necessity of protecting the hydroxyl group (e.g., as a tetrahydropyranyl ether) before attempting reactions involving strongly basic or nucleophilic reagents at the C-12 position, such as Grignard formation or acetylide coupling under basic conditions. nih.gov

Research Applications of 12 Bromo 1 Dodecanol in Specialized Chemical Synthesis

Advanced Organic Synthesis Building Block

As a fundamental component in organic synthesis, 12-Bromo-1-dodecanol serves as a starting material for constructing a diverse array of organic compounds. smolecule.comcymitquimica.com The presence of both alcohol and alkyl halide functionalities allows for selective reactions at either end of the molecule, providing chemists with significant control over the synthetic process. smolecule.com

Precursors for Complex Natural Product Synthesis (e.g., Fatty Acids, Pheromones)

The long carbon chain of this compound makes it an ideal precursor for the synthesis of various natural products, particularly those with long aliphatic chains like certain fatty acids and insect pheromones. researchgate.netnih.govbiosynth.com

In the total synthesis of (Z)-17-methyl-13-octadecenoic acid, a marine fatty acid, a key step involved the acetylide coupling of (trimethylsilyl)acetylene with a protected form of this compound. researchgate.netnih.gov This demonstrates the utility of this compound in building the carbon skeleton of complex fatty acids. Another example is the synthesis of 14-hydroxytetradecanoic acid, which can be achieved through the condensation of dimethyl sodium malonate with this compound. lipidbank.jp

Furthermore, this compound has been utilized in the synthesis of insect pheromones. For instance, it is a starting material in a synthetic route to produce 11-dodecen-1-ol, a component of some insect repellent formulations. znaturforsch.com The synthesis of certain lepidopteran pheromones, which are often long-chain unsaturated alcohols, acetates, or aldehydes, can also involve intermediates derived from this compound. google.com The structure of a chemosensory protein from the cabbage moth (Mamestra brassicae) has been observed with molecules of 12-bromo-dodecanol in its binding pocket, suggesting its relevance in studying pheromone recognition. nih.gov

Synthesis of Amphiphilic Molecules

The distinct hydrophilic (hydroxyl group) and hydrophobic (bromododecyl chain) regions of this compound make it an excellent precursor for the synthesis of amphiphilic molecules. smolecule.comontosight.ai These molecules have applications in various areas, including as surfactants and in the formation of self-assembling systems.

There is growing interest in developing surfactants from renewable resources, and this compound plays a role in the synthesis of certain bio-based surfactants. researchgate.netresearchgate.net For example, the etherification of glycerol (B35011) with 1-dodecanol (B7769020) can be facilitated by the in-situ formation of 1-bromododecane (B92323) from 1-dodecanol, leading to the production of monododecyl glyceryl ethers, a class of nonionic surfactants. researchgate.netresearchgate.net Research has shown that the direct etherification of glycerol with dodecanol (B89629) can yield these bio-based surfactants, which have potential applications in various formulations. researchgate.netrsc.org

The amphiphilic nature of molecules derived from this compound makes them suitable for applications in detergency and emulsification. smolecule.com By modifying the hydroxyl and bromo groups, a variety of surfactants with different properties can be synthesized. These surfactants can lower the surface tension of liquids, aiding in the formation and stabilization of emulsions, which is crucial in many industrial processes and consumer products. smolecule.com

Bio-based Surfactant Development (e.g., Monoalkylglyceryl Ethers)

Intermediates for Pharmaceutical and Agrochemical Compound Development

This compound serves as a key intermediate in the synthesis of various compounds with potential pharmaceutical and agrochemical applications. smolecule.comcymitquimica.com Its ability to introduce a long lipophilic chain can be crucial for modulating the biological activity and pharmacokinetic properties of a molecule. atamanchemicals.com

In pharmaceutical research, it has been shown to inhibit the growth of the parasite Leishmania by disrupting the production of fatty acids and other essential molecules. biosynth.com The compound itself and its derivatives are of interest in medicinal chemistry. smolecule.com It is also used as an intermediate in the synthesis of more complex biologically active molecules. ontosight.ai Suppliers of chemical compounds for the pharmaceutical and agrochemical industries often list this compound as a building block. buyersguidechem.com

Contributions to Materials Science Research

The unique properties of this compound also lend themselves to applications in materials science. smolecule.comontosight.ai Its amphiphilic character is a key attribute in this field.

It can be used in the preparation of materials such as Langmuir-Blodgett films. ontosight.ai Furthermore, it can be modified to create mesogenic materials, which are the basis of liquid crystals used in displays and sensors. smolecule.com The ability to form self-assembled monolayers on various substrates also opens up possibilities for surface modification and the creation of functional coatings.

Design and Synthesis of Mesogenic Materials (Liquid Crystal Precursors)

The specific structure of this compound, with its long, flexible dodecyl chain, makes it an important building block in the synthesis of mesogenic materials, which are the precursors to liquid crystals. smolecule.com Mesogenic molecules, or mesogens, typically consist of a rigid core and one or more flexible terminal chains. The flexible chains, often alkyl chains, are crucial for the formation of liquid crystalline phases (mesophases) by influencing the melting point and the temperature range over which the mesophase is stable.

A common synthetic strategy involves reacting this compound with a phenolic compound that constitutes the rigid core of the mesogen. For instance, it can be reacted with hydroquinone (B1673460) in the presence of a base to form a p-dodecyloxy phenol (B47542) derivative. scispace.com This intermediate can then be linked to other aromatic units or a central core structure, such as cyclotriphosphazene, to create complex, fully substituted mesogenic molecules. scispace.com The length of the (CH₂)₁₂ spacer provided by this compound is critical in determining the type of mesophase (e.g., nematic, smectic) and the transition temperatures of the final liquid crystal material. rsc.org

Table 1: Synthesis of a Mesogen Precursor using this compound

| Step | Reactants | Reagents/Conditions | Product | Purpose of this compound |

| 1 | Hydroquinone, 1-Bromododecane* | KOH, Ethanol, Reflux | p-dodecyloxy phenol | Provides the flexible C12 alkyl chain. scispace.com |

| 2 | p-dodecyloxy phenol, Hexachlorocyclotriphosphazene (Trimer) | NaH, THF | Hexakis-[(p-dodecyloxy)phenoxy] cyclotriphosphazatrien | The alkyl chain from the precursor induces liquid crystalline properties. scispace.com |

Note: This example from the literature uses 1-bromododecane, which serves the same function of attaching a C12 chain as this compound would in a similar Williamson ether synthesis pathway.

Formation of Ordered Molecular Assemblies (e.g., Langmuir-Blodgett Films)

The amphiphilic nature of this compound, arising from its polar hydroxyl head and nonpolar alkyl chain, allows it to form highly ordered, self-assembled monolayers at interfaces. annualreviews.org These organized structures are of significant interest in nanoscience and surface chemistry. When adsorbed at a liquid-solid interface, such as on a graphite (B72142) surface, these molecules can arrange themselves into well-defined packing structures.

Scanning Tunneling Microscopy (STM) studies have revealed that this compound forms a distinct herringbone packing pattern on highly oriented pyrolytic graphite (HOPG). columbia.edu In this arrangement, the molecules lie flat on the surface. The specific structure is influenced by the interplay between molecule-molecule interactions (van der Waals forces between alkyl chains, dipole interactions of the head groups) and molecule-substrate interactions. The terminal bromine and hydroxyl groups play a critical role in dictating this final arrangement. annualreviews.org

Interestingly, the nature of the halogen atom affects the packing structure significantly. While this compound and 12-chloro-1-dodecanol both adopt herringbone structures, 12-iodo-1-dodecanol forms a lamellar structure where molecules in adjacent rows are parallel. columbia.edu This highlights the subtle but crucial role of the terminal functional group's size and polarity in directing the self-assembly process. These self-assembled monolayers can serve as templates for building more complex nanostructures and are fundamental to techniques like Langmuir-Blodgett film deposition, where monolayers are transferred from a liquid surface to a solid substrate. osu.edu

Table 2: Packing Structures of Halogenated Alkanols on Graphite

| Compound | Functional Groups | Observed Packing Structure | Reference |

| This compound | -OH, -Br | Herringbone | columbia.edu |

| 12-Chloro-1-dodecanol | -OH, -Cl | Herringbone | columbia.edu |

| 12-Iodo-1-dodecanol | -OH, -I | Lamellar | columbia.edu |

Development of Specialized Polymeric Materials (e.g., Anion-Exchange Membranes)

This compound serves as a key reagent in the synthesis of specialized polymeric materials, most notably anion-exchange membranes (AEMs). AEMs are essential components in electrochemical devices like fuel cells and water electrolyzers, as they facilitate the transport of anions while blocking cations. researchgate.netgoogle.com The synthesis of AEMs often involves the chemical modification of a stable, film-forming polymer backbone, such as poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) or poly(arylene ether ketone) (PAEK), to introduce fixed cationic groups. researchgate.netsemanticscholar.org

The role of this compound, or more commonly, other bromoalkanes, is to act as a tether or spacer to attach these cationic groups to the polymer backbone. A typical synthetic route involves the initial bromination of the polymer backbone, followed by a quaternization reaction. researchgate.net For example, a polymer can be functionalized with a long alkyl bromide side chain. This is achieved by reacting a suitable site on the polymer with a molecule like this compound (often after converting the alcohol to a more reactive group). The terminal bromine on the newly attached side chain is then reacted with a tertiary amine, such as trimethylamine (B31210) or 1,4-diazabicyclo[2.2.2]octane (DABCO), to form a quaternary ammonium (B1175870) cation. researchgate.net

This process grafts positively charged groups onto the polymer, making it an anion conductor. The long dodecyl spacer can influence the membrane's morphology, flexibility, and the distribution of ionic channels, which in turn affects properties like ion conductivity and water uptake. rsc.orgacs.org The development of these materials is a key area of research aimed at creating stable and efficient AEMs for clean energy technologies. researchgate.net

Interdisciplinary Research on Biological Activity and Molecular Interactions

Investigation of Antiprotozoal Activity

Research has highlighted the potential of 12-bromo-1-dodecanol and its derivatives in combating protozoan parasites, particularly those belonging to the genus Leishmania.

Direct studies on this compound have indicated its inhibitory effect on the growth of Leishmania. biosynth.com The proposed mechanism of action involves its interaction with the parasite's cellular components. smolecule.com It is suggested that the molecule binds to the surface of the parasite, disrupting its normal functions. biosynth.com This binding is believed to inhibit the production of essential molecules such as fatty acids, ultimately leading to the parasite's cell death. biosynth.com

While this compound itself shows activity, it is also a crucial precursor for creating more complex molecules with antiprotozoal properties. For instance, a derivative synthesized from it, (Z)-17-methyl-13-octadecenoic acid, has demonstrated cytotoxicity against Leishmania donovani, the causative agent of leishmaniasis. nih.govnih.gov

The molecular structure of this compound facilitates its interaction with various biological components, including cellular membranes and proteins. smolecule.com These interactions are considered fundamental to its mechanism of action against pathogens like Leishmania. smolecule.com

Specific research has identified this compound as a ligand for certain chemosensory proteins (CSPs). frontiersin.org For example, it was identified as a natural ligand in the MbraCSPA6 protein complex. frontiersin.org Molecular docking simulations have been used to quantify its interaction with other CSPs. In a study involving the weevil Eucryptorrhynchus scrobiculatus, this compound was docked with the chemosensory protein EscrCSP8a, revealing a notable binding affinity. frontiersin.org The structural basis for these interactions has also been investigated, with findings showing that the MbraCSPA6 protein complex can bind with three molecules of this compound. frontiersin.org

Table 1: Molecular Docking of this compound with Chemosensory Protein

| Compound | Protein Target | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| This compound | EscrCSP8a | -5.26 | frontiersin.org |

While direct enzymatic inhibition by this compound is not extensively documented, its derivatives have shown significant activity. A key example is (Z)-17-methyl-13-octadecenoic acid, a marine fatty acid synthesized using this compound as a starting material. nih.govnih.gov This synthesized fatty acid was found to inhibit the Leishmania DNA topoisomerase IB enzyme. nih.govnih.govresearchgate.net Researchers have suggested that this inhibition is a likely mechanism for the compound's observed toxicity towards L. donovani. nih.gov

Table 2: Enzymatic Inhibition by a Derivative of this compound

| Inhibitor | Enzyme Target | Effective Concentration | Reference |

|---|---|---|---|

| (Z)-17-methyl-13-octadecenoic acid | Leishmania DNA Topoisomerase IB | 50 µM | nih.govnih.govresearchgate.net |

Molecular Interactions with Cellular Components (e.g., Membranes, Proteins)

Role in Biological Molecule Mimicry and Derivative Synthesis

This compound is a versatile building block in organic synthesis, primarily due to its two reactive sites. smolecule.com It serves as a precursor for a variety of derivatives with specialized biological functions. smolecule.comprepchem.com

Its utility is demonstrated in the total synthesis of novel fatty acids, such as the aforementioned (Z)-17-methyl-13-octadecenoic acid. nih.govnih.govresearchgate.net The synthesis strategy involves protecting the hydroxyl group of this compound and then performing coupling reactions at the bromine-substituted carbon to build the desired carbon skeleton. nih.gov Other synthetic applications include its oxidation to form 12-bromo-1-dodecanal, another useful intermediate. prepchem.com

A notable application of its derivatives is in the field of biological mimicry. This compound is a key intermediate in a landmark synthesis route for (13Z)-13-Octadecenyl acetate (B1210297). vulcanchem.com This derivative is significant because its Z-configuration mimics natural pheromones used by certain moth species for mating and communication, highlighting the role of this compound in creating biomimetic molecules. vulcanchem.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of 12-bromo-1-dodecanol, providing detailed information about the carbon-hydrogen framework.

High-Resolution 1H and 13C NMR Analysis

High-resolution ¹H and ¹³C NMR spectra provide the fundamental data for assigning the chemical structure of this compound. chemicalbook.comtcichemicals.comcore.ac.ukdrugbank.com In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the different proton environments are observed. chemicalbook.com The triplet at approximately 3.64 ppm is assigned to the methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂OH), while the triplet at about 3.41 ppm corresponds to the methylene protons adjacent to the bromine atom (-CH₂Br). The remaining methylene protons in the long alkyl chain appear as a broad multiplet between 1.26 and 1.85 ppm. nih.gov

The ¹³C NMR spectrum provides complementary information, with each carbon atom in the molecule producing a unique signal. The carbon attached to the hydroxyl group (C-1) typically resonates around 63.0 ppm, while the carbon bonded to the bromine atom (C-12) appears at approximately 34.0 ppm. The other methylene carbons of the aliphatic chain produce a cluster of peaks in the range of 25-33 ppm. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound in CDCl₃

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -CH₂OH (C-1) | ~3.64 (t) | ~63.0 |

| -CH₂Br (C-12) | ~3.41 (t) | ~34.0 |

| -(CH₂)₁₀- | ~1.26 - 1.85 (m) | ~25 - 33 |

| Note: Chemical shifts are approximate and can vary slightly based on solvent and experimental conditions. 't' denotes a triplet and 'm' denotes a multiplet. |

Two-Dimensional NMR Techniques (e.g., DQF-COSY, TOCSY, Ed-HSQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed. core.ac.uk

DQF-COSY (Double Quantum Filtered Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to establish proton-proton correlations. core.ac.uk A COSY spectrum would show correlations between adjacent methylene groups, confirming the linear nature of the alkyl chain.

Ed-HSQC (Edited Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. core.ac.uk This is crucial for definitively assigning the carbon signals based on their attached protons. For example, the proton signal at ~3.64 ppm would correlate with the carbon signal at ~63.0 ppm.

Computational Approaches to NMR Spectral Interpretation

Computational methods are increasingly used to predict NMR spectra, aiding in the interpretation of experimental data. drugbank.com By employing computational chemistry software, theoretical ¹H and ¹³C NMR chemical shifts for a proposed structure like this compound can be calculated. These predicted spectra can then be compared with the experimental data to validate the structural assignment. Discrepancies between the predicted and experimental spectra can highlight potential structural misassignments or conformational effects.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to assess its purity.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov For this compound (C₁₂H₂₅BrO), the expected exact mass is 264.10888 Da. nih.gov An HRMS analysis resulting in a measured mass very close to this theoretical value provides strong evidence for the correct elemental composition of the molecule. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is widely used to analyze the purity of this compound and to identify any potential impurities. tcichemicals.comvwr.com The gas chromatogram will show a primary peak corresponding to this compound, and the retention time can be used for identification. The mass spectrum associated with this peak will exhibit a characteristic fragmentation pattern. Due to the presence of bromine, the molecular ion region will show two peaks of nearly equal intensity (the M+ and M+2 isotopes), which is a distinctive feature for monobrominated compounds. Common fragment ions observed in the electron ionization (EI) mass spectrum of this compound include those resulting from the loss of water, the bromine atom, and various alkyl fragments. nist.gov

Table 2: Key Mass Spectrometry Data for this compound

| Technique | Information Provided | Typical Findings |

| HRMS | Exact molecular mass and elemental composition | Measured mass consistent with the calculated exact mass of C₁₂H₂₅BrO (264.10888 Da). nih.govnih.gov |

| GC-MS | Purity assessment and fragmentation pattern | A major peak in the chromatogram with a mass spectrum showing characteristic isotopic pattern for bromine and fragmentation ions. vwr.comnist.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of bonds and functional groups within the molecule. For this compound, the IR spectrum provides clear evidence for its key structural features: the hydroxyl (-OH) group and the carbon-bromine (C-Br) bond, as well as the long hydrocarbon chain.

The most prominent feature in the IR spectrum of this compound is a broad, strong absorption band in the region of 3200-3600 cm⁻¹. This band is characteristic of the O-H stretching vibration of an alcohol. The broadness of the peak is due to hydrogen bonding between the alcohol molecules.

Another key absorption is the C-O stretching vibration, which typically appears in the 1000-1260 cm⁻¹ region for primary alcohols. drugbank.com For this compound, this peak is observed around 1058 cm⁻¹.

The presence of the bromine atom is confirmed by the C-Br stretching vibration. This absorption is generally found in the 500-600 cm⁻¹ region of the spectrum. The long alkyl chain of the molecule gives rise to characteristic C-H stretching and bending vibrations. The asymmetric and symmetric stretching vibrations of the methylene (-CH₂) groups are observed at approximately 2925 cm⁻¹ and 2855 cm⁻¹, respectively. The scissoring (bending) vibration of the methylene groups is seen at around 1465 cm⁻¹.

The following table summarizes the characteristic IR absorption bands for this compound.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch | 3200-3600 | Strong, Broad |

| C-H Stretch | 2850-3000 | Strong |

| C-O Stretch | 1000-1260 | Medium |

| C-Br Stretch | 500-600 | Medium-Weak |

| CH₂ Bend | 1450-1470 | Medium |

Chromatographic Methods for Purity and Reaction Monitoring (e.g., Thin-Layer Chromatography (TLC))

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of chemical reactions in which it is a reactant or product. Thin-Layer Chromatography (TLC) is a particularly useful method due to its simplicity, speed, and sensitivity. umass.edu

TLC separates components of a mixture based on their differential partitioning between a stationary phase (typically silica (B1680970) gel coated on a plate) and a mobile phase (a solvent or solvent mixture). york.ac.uk The separation depends on the polarity of the compounds, the stationary phase, and the mobile phase. umass.edu In the case of this compound, which is a relatively polar molecule due to the hydroxyl group, it will have a moderate affinity for the polar silica gel stationary phase.

Purity Assessment:

To assess the purity of a sample of this compound, a small spot of the dissolved sample is applied to a TLC plate. The plate is then placed in a developing chamber containing a suitable eluent. As the eluent moves up the plate by capillary action, it carries the sample with it. Less polar impurities will travel further up the plate, resulting in a higher Retention Factor (Rf) value, while more polar impurities will remain closer to the baseline. A pure sample of this compound should ideally show a single spot. The presence of multiple spots indicates the presence of impurities.

Reaction Monitoring:

TLC is an invaluable tool for monitoring the progress of a chemical reaction, such as the synthesis of this compound from 1,12-dodecanediol (B52552). sciencemadness.orgchemicalbook.com By taking small aliquots from the reaction mixture at different time intervals and running a TLC plate, the disappearance of the starting material and the appearance of the product can be observed. umass.edu For example, in the synthesis from 1,12-dodecanediol, the diol is more polar than the monobrominated product. Therefore, the diol will have a lower Rf value than this compound. The progress of the reaction can be monitored by observing the diminishing intensity of the starting material spot and the increasing intensity of the product spot. oc-praktikum.de The reaction is considered complete when the starting material spot is no longer visible on the TLC plate. chemicalbook.com

A common eluent system used for the TLC analysis of this compound is a mixture of hexane (B92381) and ethyl acetate (B1210297). chemicalbook.comprepchem.com The ratio of these solvents can be adjusted to achieve optimal separation. Visualization of the spots on the TLC plate can be achieved using various methods, such as UV light if the compounds are UV-active, or by staining with a chemical reagent like potassium permanganate (B83412) or an acidic solution followed by heating. york.ac.ukacs.org

The following table provides typical parameters for the TLC analysis of this compound.

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 on aluminum or glass plates. york.ac.ukacs.org |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate (e.g., 7:3 v/v). chemicalbook.comprepchem.com |

| Sample Preparation | The sample is dissolved in a volatile solvent like dichloromethane (B109758) or diethyl ether. oc-praktikum.de |

| Visualization | UV light (254 nm) or staining with potassium permanganate solution or sulfuric acid/methanol (B129727) spray followed by heating. york.ac.ukacs.org |

| Rf Value | The Rf value for this compound is typically around 0.34 in a hexane/ethyl acetate (7:3) system. acs.org |

Computational Chemistry and Theoretical Studies on 12 Bromo 1 Dodecanol

Molecular Modeling and Simulation Approaches

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. atomistica.online These approaches are essential for understanding the three-dimensional structure and conformational dynamics of flexible molecules like 12-bromo-1-dodecanol.

Molecular mechanics is a primary method used in molecular modeling, which treats molecules as a collection of atoms held together by bonds that behave like springs. atomistica.online This classical mechanics approach allows for the calculation of the potential energy of a system, enabling the exploration of different molecular conformations and the identification of stable structures. For this compound, with its long aliphatic chain, numerous rotational conformers exist. Computational tools can systematically explore these possibilities to determine the most energetically favorable shapes the molecule can adopt.

Molecular dynamics (MD) simulations are a powerful extension of molecular modeling that follows the physical movements of atoms and molecules over time. wikipedia.org By solving Newton's equations of motion, MD simulations provide a dynamic picture of molecular behavior, including vibrations, rotations, and translations. wikipedia.org For this compound, MD simulations could be employed to study its behavior in different environments, such as in a solvent or at an interface. For instance, simulations could model the interaction of this compound with a cell membrane, which is relevant for understanding its biological activity and toxicity. oup.com Studies on long-chain acyl carrier proteins have utilized MD simulations to understand how long acyl chains are accommodated within hydrophobic pockets, a process that is analogous to how this compound might interact with biological macromolecules. nih.gov

These simulation approaches are crucial for predicting macroscopic properties from molecular-level information. For example, the diffusion coefficient, viscosity, and thermal properties of this compound could be estimated from MD simulations.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed description of the electronic structure of molecules. atomistica.online These methods are fundamental for understanding chemical bonding, reactivity, and various spectroscopic properties.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. uci.eduroyalsocietypublishing.org DFT offers a good balance between computational cost and accuracy, making it suitable for a molecule of the size of this compound. uci.edu DFT calculations can be used to determine a variety of electronic properties:

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. For this compound, the HOMO is likely to be localized around the oxygen and bromine atoms, while the LUMO will be associated with the antibonding orbitals, particularly of the C-Br bond.

Electron Density and Electrostatic Potential: These calculations reveal the distribution of charge within the molecule, highlighting electron-rich and electron-poor regions. This information is vital for predicting how the molecule will interact with other molecules, such as in a chemical reaction or a biological system.

Reaction Mechanisms: Quantum chemical calculations can be used to model the transition states of chemical reactions, providing insights into reaction pathways and activation energies. atomistica.online For example, the SN2 reaction mentioned in the context of its sensitization potential could be studied in detail using these methods. europa.eu

Prediction of Spectroscopic Parameters

Computational methods are increasingly used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra.

For this compound, computational methods can predict various types of spectra:

NMR Spectra: The chemical shifts in Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectra are highly dependent on the electronic environment of the nuclei. Quantum chemical calculations, often using DFT, can predict these chemical shifts with a good degree of accuracy, aiding in the assignment of experimental peaks. researchgate.net PubChem provides computationally predicted ¹H and ¹³C NMR spectra for this compound. nih.gov

Infrared (IR) Spectra: The vibrational frequencies observed in an IR spectrum correspond to the different modes of vibration of the molecule. Quantum chemical calculations can compute these vibrational frequencies and their corresponding intensities. A study on the FTIR spectra of 1-decanol (B1670082) utilized DFT calculations to interpret the experimental data, a similar approach could be applied to this compound to understand its vibrational modes, including the characteristic C-Br and O-H stretching frequencies. researchgate.net

Mass Spectrometry: While not a direct prediction of the entire spectrum, computational methods can help in understanding the fragmentation patterns observed in mass spectrometry by calculating the energies of different fragment ions. The NIST WebBook provides the electron ionization mass spectrum of this compound. nih.gov

| Spectroscopic Data Source | Type of Data | Details |

| PubChem nih.gov | ¹H NMR, ¹³C NMR | Computationally predicted spectra. |

| NIST WebBook nih.gov | Mass Spectrum | Experimental electron ionization mass spectrum. |

Computational Toxicology and Exposure Assessment Methodologies

Computational toxicology utilizes in silico models to predict the toxic effects of chemicals, reducing the need for animal testing. For this compound, these methods have been applied to assess its potential for skin sensitization.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of computational toxicology. acs.org These models correlate the chemical structure and properties of a set of compounds with their biological activity or toxicity. A study on contact sensitization included this compound in its dataset and used a logistic model to predict skin sensitization potential. acs.org In this study, this compound was classified as a skin sensitizer (B1316253). acs.org

Another approach involves the use of expert systems, which are knowledge-based systems that contain rules derived from known toxicological data and mechanisms. These systems can predict the toxicity of a new compound by comparing its structural features to those of known toxicants.

A report from the Joint Research Centre of the European Commission on the grouping and assessment of chemicals also mentions this compound. europa.eu In a case study on chemical categories, it was classified as a moderate sensitizer with a predicted SN2 reaction mechanism. europa.eu This highlights the use of computational methods in regulatory contexts like REACH for chemical assessment. europa.eu

Exposure assessment methodologies can also be supported by computational models. For instance, models can predict the partitioning of a chemical between different environmental compartments (air, water, soil) and its potential for bioaccumulation. The octanol/water partition coefficient (LogP), a key parameter in these assessments, has been computationally estimated for this compound to be 5.5 (XLogP3). nih.gov

| Computational Toxicology Finding | Methodology | Result | Source |

| Skin Sensitization Potential | QSAR Logistic Model | Predicted as a skin sensitizer. | Chemical Research in Toxicology acs.org |

| Sensitization Classification | Chemical Category Assessment | Moderate sensitizer, predicted SN2 mechanism. | JRC Publications Repository europa.eu |

| Bioaccumulation Potential | Computed Property | XLogP3 = 5.5 | PubChem nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 12-bromo-1-dodecanol from 1-dodecanol?

- Methodological Answer : The synthesis typically involves nucleophilic substitution using hydrobromic acid (HBr) and concentrated sulfuric acid (H₂SO₄) as a catalyst. A standard protocol includes refluxing 1-dodecanol (100 mmol) with HBr (48%, 200 mmol) and H₂SO₄ (75 mmol) at 140°C for 5 hours under controlled reflux conditions. Monitoring via thin-layer chromatography (TLC) is critical to track reaction progress .

- Key Considerations : Ensure the reflux condenser is initially filled with water to prevent alcohol separation, then turned off to avoid condensation issues .

Q. How can purification of this compound be achieved post-synthesis?

- Methodological Answer : Purification involves sequential steps:

- Liquid-liquid extraction : Use cyclohexane to separate the organic layer.

- Neutralization : Wash with sodium hydrogen carbonate to remove residual acid.

- Drying : Use anhydrous sodium sulfate.

- Distillation : Employ reduced-pressure distillation with a Vigreux column to isolate high-purity product (boiling point ~258–265°C) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR will show characteristic peaks for the terminal -CH₂Br group (~3.4 ppm) and hydroxyl proton (~1.5 ppm).

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 264 (C₁₂H₂₅BrO⁺) .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.

- Avoid incompatible materials like strong oxidizers (e.g., peroxides) to prevent hazardous reactions .

Advanced Research Questions

Q. How does the bromine atom in this compound influence its reactivity in further functionalization reactions?

- Methodological Answer : The terminal bromine acts as a leaving group, enabling substitution reactions (e.g., Suzuki coupling) or elimination to form alkenes. Kinetic studies using polar aprotic solvents (e.g., DMF) and nucleophiles (e.g., amines) can quantify reactivity .

- Data Contradiction Note : Conflicting literature exists on reaction rates in protic vs. aprotic solvents; systematic solvent screening is advised .

Q. What are the challenges in achieving high regioselectivity during the synthesis of derivatives from this compound?

- Methodological Answer : Competing pathways (e.g., β-hydride elimination vs. nucleophilic substitution) require precise control of temperature, solvent polarity, and catalyst choice. For example, using Pd catalysts with bulky ligands can suppress side reactions .

Q. How can stability issues of this compound under varying pH conditions be mitigated?

- Methodological Answer :

- Acidic Conditions : Avoid prolonged exposure to prevent debromination.

- Basic Conditions : Use buffered systems (pH < 9) to minimize hydrolysis.

- Storage : Keep in inert atmospheres (argon) at –20°C to reduce degradation .

Q. What analytical methods resolve discrepancies in reported melting points (mp) for this compound?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Accurately determine mp ranges.

- Recrystallization : Use hexane/ethyl acetate mixtures to assess purity-dependent mp variations.

- Literature Cross-Validation : Compare data from ECHA, NIST, and independent syntheses .

Q. How do steric effects impact the nucleophilic substitution kinetics of this compound compared to shorter-chain analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。